molecular formula C28H34N2O6S B1492328 Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH CAS No. 183958-93-2

Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH

Cat. No. B1492328
M. Wt: 526.6 g/mol
InChI Key: JQVUPZNTELGQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH” is a dipeptide . It is used as a reactant in the synthesis of peptides and proteins . The molecular weight of this compound is 510.59 .


Synthesis Analysis

This pseudoproline dipeptide is an effective and simple tool for overcoming aggregation and enhancing peptide quality in Fmoc SPPS for peptide containing the Ser-Ser dipeptide motif .


Molecular Structure Analysis

The molecular formula of “Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH” is C28H34N2O7 . The InChI code for this compound is 1S/C28H34N2O6S/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28

Scientific Research Applications

Enhancing Peptide Solubility and Preventing Aggregation

Pseudo-prolines (psi Pro) are introduced as a strategy to temporarily protect serine, threonine, and cysteine side chains in standard Fmoc/tBu solid-phase peptide synthesis (SPPS). The use of psi Pro dipeptides has demonstrated significant potential in solubilizing peptides that are otherwise sparingly or completely insoluble. This technique is particularly useful in preventing peptide aggregation and beta-sheet formation, facilitating access to large peptides through convergent strategies and chemoselective ligation techniques (Mutter et al., 1995).

properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6S/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28(30,4)5)29-26(34)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,29,34)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVUPZNTELGQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CS1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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